molecular formula C11H15NO B12759470 Morpholine, 3-methyl-2-phenyl-, (2S,3R)- CAS No. 13580-23-9

Morpholine, 3-methyl-2-phenyl-, (2S,3R)-

Cat. No.: B12759470
CAS No.: 13580-23-9
M. Wt: 177.24 g/mol
InChI Key: OOBHFESNSZDWIU-MWLCHTKSSA-N
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Description

Morpholine, 3-methyl-2-phenyl-, (2S,3R)- is a chiral morpholine derivative. Morpholine itself is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This specific derivative is characterized by the presence of a methyl group at the 3-position and a phenyl group at the 2-position, with the (2S,3R) stereochemistry. Morpholine derivatives are known for their diverse pharmacological activities and are widely used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives, including Morpholine, 3-methyl-2-phenyl-, (2S,3R)-, typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization, can be employed .

Industrial Production Methods

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-methyl-2-phenyl-, (2S,3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .

Scientific Research Applications

Morpholine, 3-methyl-2-phenyl-, (2S,3R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 3-methyl-2-phenyl-, (2S,3R)- involves the inhibition of selective norepinephrine reuptake. This action is mediated through its interaction with specific enzymes and receptors in the central nervous system, leading to increased levels of norepinephrine and subsequent therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 3-methyl-2-phenyl-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups, which confer distinct pharmacological properties compared to other morpholine derivatives .

Properties

CAS No.

13580-23-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1

InChI Key

OOBHFESNSZDWIU-MWLCHTKSSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OCCN1)C2=CC=CC=C2

Canonical SMILES

CC1C(OCCN1)C2=CC=CC=C2

Origin of Product

United States

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